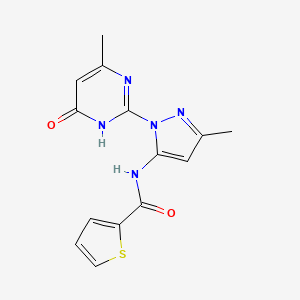![molecular formula C10H8N2OS B2868563 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 1598405-68-5](/img/structure/B2868563.png)
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide
説明
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, if available. It may also include information about its appearance (solid, liquid, color, etc.) .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .科学的研究の応用
Corrosion Inhibition
One of the primary applications of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. For example, derivatives of 1,3,4-oxadiazole have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid, showing significant potential as corrosion inhibitors. These compounds function by forming a protective layer on the metal surface, thereby reducing the corrosion rate. The effectiveness of these inhibitors is further supported by various techniques, including gravimetric, electrochemical, and surface analysis methods (P. Ammal et al., 2018).
Luminescent Materials
1,3,4-Oxadiazole derivatives have been explored for their photoluminescent properties, making them suitable for applications in optoelectronics, such as in light-emitting diodes (LEDs) and other display technologies. Studies have focused on synthesizing and characterizing compounds that exhibit cholesteric and nematic mesophases, showcasing their potential in creating materials with wide mesomorphic temperature ranges and strong fluorescence emissions (Jie Han et al., 2010).
Antimicrobial and Antitubercular Agents
Research into 1,3,4-oxadiazole derivatives has also extended into the development of new pharmaceutical compounds. These studies have revealed that certain derivatives possess moderate to significant antimicrobial and antitubercular activities. This highlights the potential of 1,3,4-oxadiazole derivatives in contributing to the development of new therapeutic agents (G. V. Suresh Kumar et al., 2013).
Electronic and Optical Properties
1,3,4-Oxadiazole derivatives are of interest in the study of materials with desirable electronic and optical properties for use in molecular electronics. Theoretical studies have been conducted to understand the influence of the oxadiazole ring on the geometric and electronic properties of polymers, suggesting their application in electron-conducting materials and in devices requiring specific optoelectronic characteristics (A. Garzón et al., 2010).
Apoptosis Inducers in Cancer Therapy
Certain 1,3,4-oxadiazole compounds have been identified as novel apoptosis inducers, offering a pathway for the development of anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, demonstrating the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Han-Zhong Zhang et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,14)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRDDHQQKURIEX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333692 | |
| Record name | 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide | |
CAS RN |
1598405-68-5 | |
| Record name | 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid](/img/structure/B2868481.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2868483.png)
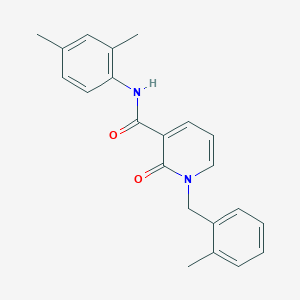
![(1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2868488.png)
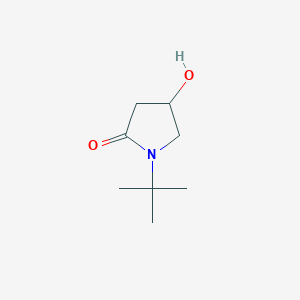
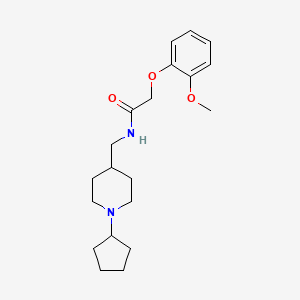
![(Z)-methyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868493.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2868494.png)

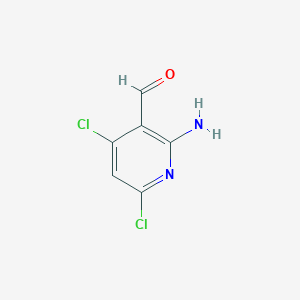
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2868497.png)

![3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2868502.png)
